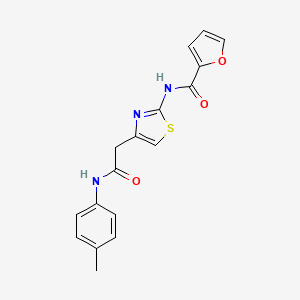

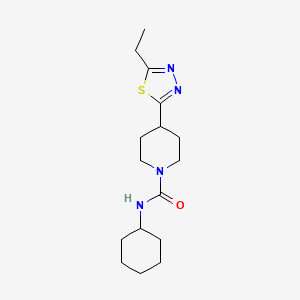

![molecular formula C19H17N3O4S2 B2999344 methyl 6-acetyl-2-(1,3-benzothiazole-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 864857-88-5](/img/structure/B2999344.png)

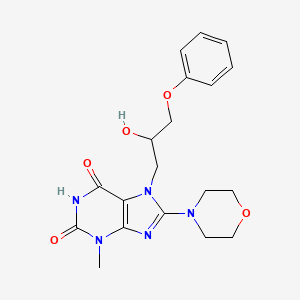

methyl 6-acetyl-2-(1,3-benzothiazole-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several functional groups including an acetyl group, a benzothiazole group, and a carboxylate group. These groups suggest that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzothiazole group would contribute to the aromaticity of the molecule .Chemical Reactions Analysis

The compound, due to its functional groups, could potentially undergo a variety of chemical reactions. For example, the acetyl group could undergo nucleophilic acyl substitution, and the carboxylate group could participate in esterification or amidation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Scientific Research Applications

Synthesis of Antitumoral Compounds

This compound has been utilized in the synthesis of novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines, displaying promising antitumoral activities against several human tumor cell lines, including breast adenocarcinoma, melanoma, and non-small cell lung cancer. The structural modifications and their effects on antitumoral activity provide valuable insights for drug development (Queiroz et al., 2010).

Role in Pyridothienopyrimidines Synthesis

Another significant application is in the synthesis of pyridothienopyrimidines, demonstrating the compound's versatility in constructing complex heterocyclic systems. This synthesis route highlights the influence of substituents and reaction conditions on obtaining desired intermediates and final products, which are crucial for developing novel therapeutic agents (Medvedeva et al., 2010).

Microwave-Assisted Synthesis

The compound's reactivity under microwave irradiation has been explored to synthesize novel Pyrido[3,2-f][1,4]thiazepines. This method offers advantages such as better yields and shorter reaction times compared to traditional synthesis methods, showcasing the compound's adaptability to modern synthetic techniques (Faty et al., 2011).

Molecular Docking and Biological Screening

Furthermore, the compound has served as a precursor in the synthesis of various pyridine and fused pyridine derivatives, which were then subjected to molecular docking screenings against specific proteins. This application underscores the potential of such compounds in the discovery of new bioactive molecules with antimicrobial and antioxidant activities (Flefel et al., 2018).

Development of Dual Inhibitors

Research also encompasses the structural modification of this compound to improve metabolic stability for potential use as dual inhibitors of key enzymes. This line of investigation is pivotal for advancing therapeutic strategies against various diseases by targeting specific molecular pathways (Stec et al., 2011).

Future Directions

properties

IUPAC Name |

methyl 6-acetyl-2-(1,3-benzothiazole-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4S2/c1-10(23)22-8-7-11-14(9-22)28-17(15(11)19(25)26-2)21-16(24)18-20-12-5-3-4-6-13(12)27-18/h3-6H,7-9H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPONPAEUBTKFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 6-acetyl-2-(1,3-benzothiazole-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

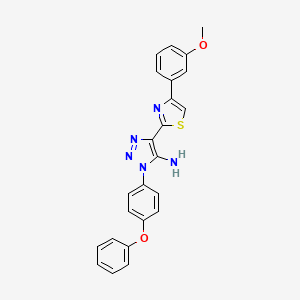

![2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2999263.png)

![Cis-Tert-Butyl 3A-(Hydroxymethyl)Hexahydrocyclopenta[C]Pyrrole-2(1H)-Carboxylate](/img/structure/B2999266.png)

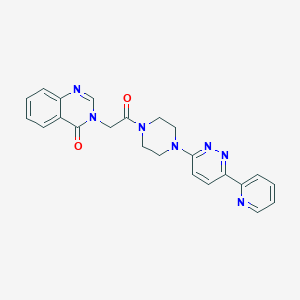

![N-(3-chloro-4-fluorophenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide](/img/structure/B2999268.png)

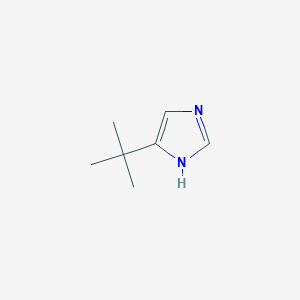

![2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid](/img/structure/B2999274.png)

![N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2999280.png)